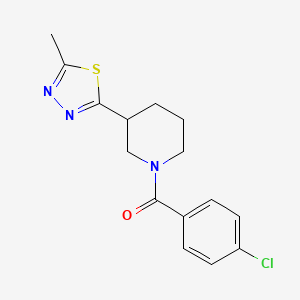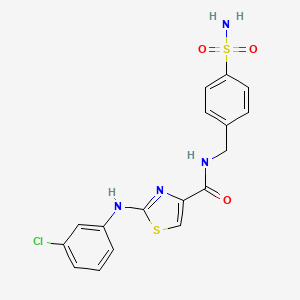
2-((3-chlorophenyl)amino)-N-(4-sulfamoylbenzyl)thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((3-chlorophenyl)amino)-N-(4-sulfamoylbenzyl)thiazole-4-carboxamide” is a chemical substance with the molecular formula C17H15ClN4O3S2 . It is listed in several chemical databases and is available for purchase from chemical suppliers.
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a type of heterocyclic aromatic ring that contains both sulfur and nitrogen atoms . The molecule also contains a sulfamoyl group (-SO2NH2), a benzyl group (C6H5CH2-), and a chlorophenyl group (C6H4Cl-). The presence of these functional groups can significantly influence the compound’s chemical properties and reactivity .Aplicaciones Científicas De Investigación
Anticancer Applications
The compound has shown promising applications in cancer research. A study by Yılmaz et al. (2015) demonstrated that a derivative of this compound exhibited significant proapoptotic activity against melanoma cell lines, indicating potential as an anticancer agent. It specifically inhibited human carbonic anhydrase isoforms, which are relevant in cancer therapy (Ö. Yılmaz et al., 2015).
Inhibitors in Tumor-Associated Isozyme Research
Ilies et al. (2003) synthesized halogenated sulfonamides, including derivatives of the compound , as inhibitors of the tumor-associated isozyme carbonic anhydrase IX. This research is significant for its potential applications in designing potent, selective inhibitors for antitumor agents (M. Ilies et al., 2003).
Applications in Antimicrobial Research
Research conducted by Sah et al. (2014) on derivatives of this compound showed moderate antimicrobial activity against various bacterial and fungal strains. This suggests potential use in developing new antimicrobial agents (P. Sah et al., 2014).
Antiviral Research
A study by Chen et al. (2010) synthesized derivatives of 2-((3-chlorophenyl)amino)-N-(4-sulfamoylbenzyl)thiazole-4-carboxamide that exhibited anti-tobacco mosaic virus activity. This indicates potential applications in antiviral research (Zhuo Chen et al., 2010).
Research in Polymer Science
A study by Mehdipour‐Ataei and Hatami (2007) involved a diamine monomer related to this compound in the synthesis of thermally stable polymers. This research contributes to the development of new materials with potential industrial applications (S. Mehdipour‐Ataei & M. Hatami, 2007).
Drug Delivery Systems
Research by Asela et al. (2017) explored the use of a complex involving a derivative of this compound in forming a stable system for drug transport, specifically using gold nanoparticles. This study demonstrates potential applications in improving drug delivery methods (I. Asela et al., 2017).
Safety and Hazards
The safety and hazards associated with this compound are not provided in the search results. As with any chemical substance, appropriate safety precautions should be taken when handling this compound, including the use of personal protective equipment and adherence to safe laboratory practices. More specific information on the safety and hazards of this compound could potentially be found in its Material Safety Data Sheet (MSDS), which would be provided by the manufacturer .
Propiedades
IUPAC Name |
2-(3-chloroanilino)-N-[(4-sulfamoylphenyl)methyl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O3S2/c18-12-2-1-3-13(8-12)21-17-22-15(10-26-17)16(23)20-9-11-4-6-14(7-5-11)27(19,24)25/h1-8,10H,9H2,(H,20,23)(H,21,22)(H2,19,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQZPVDAFDFMAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC(=CS2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-chlorophenyl)amino)-N-(4-sulfamoylbenzyl)thiazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2656710.png)
![(2R)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2656711.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2656712.png)
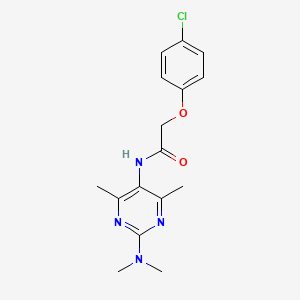
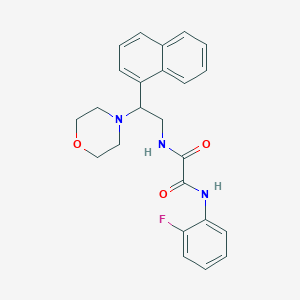

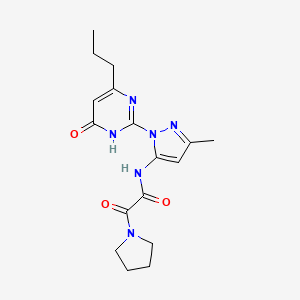
![N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2656718.png)
![5-(2-fluorobenzyl)-7-(furan-2-yl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2656721.png)
![N-(1-cyanocyclohexyl)-2-({1,1'-dimethyl-1H,1'H-[3,4'-bipyrazole]-4-yl}amino)acetamide](/img/structure/B2656723.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(2-fluorophenoxy)propanamide](/img/structure/B2656726.png)
